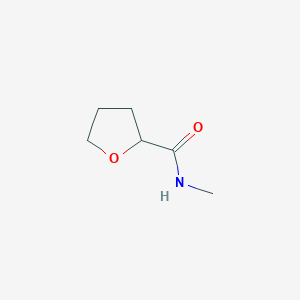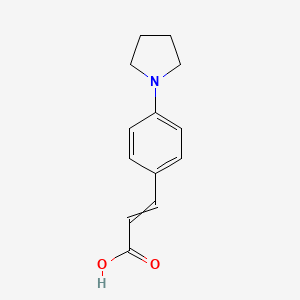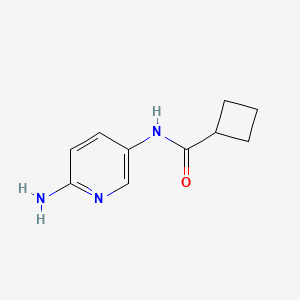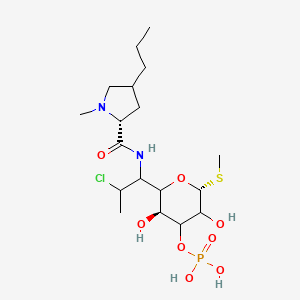![molecular formula C9H10F3N3O2 B12439824 N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and amino groups in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The chloro group is substituted with an amino group using an appropriate amine under basic conditions.
Formation of the Acetic Acid Derivative: The resulting amino-substituted pyrimidine is then reacted with bromoacetic acid or its ester in the presence of a base to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base (e.g., triethylamine) for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)pyrimidine: Lacks the amino and acetic acid groups, resulting in different chemical reactivity and biological activity.
4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine:
Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate: Contains an ester group instead of the aminoacetic acid, leading to different chemical properties and uses.
Uniqueness
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is unique due to the presence of both the amino and acetic acid groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group further enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10F3N3O2 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-[methyl-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C9H10F3N3O2/c1-5-3-6(9(10,11)12)14-8(13-5)15(2)4-7(16)17/h3H,4H2,1-2H3,(H,16,17) |
InChI Key |
PVUCJJZPOCIUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
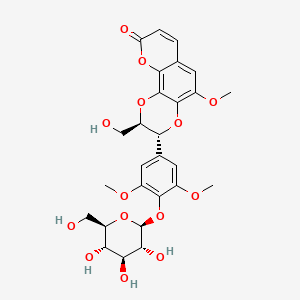
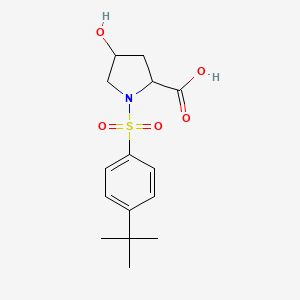
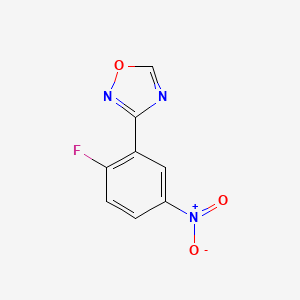
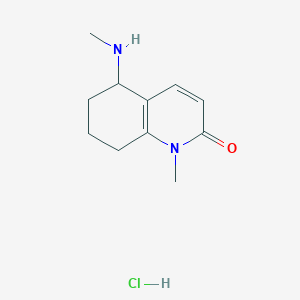
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)

